cis-4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol

Solubility Formulation compatibility Aqueous process engineering

cis-4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol (CAS 54164-91-9), systematically named (1S,4R)-4-(2-hydroxypropan-2-yl)-1-methylcyclohex-2-en-1-ol and commonly referred to as cis-p-menth-2-ene-1,8-diol, is a stereodefined monoterpenoid diol of the menthane class with molecular formula C10H18O2 and molecular weight 170.25 g/mol. The compound features two tertiary hydroxyl groups—one at the cyclohexene C-1 position and one on the isopropyl side chain—and a single endocyclic double bond between C-2 and C-3, yielding a rigid chiral scaffold with precisely defined (1S,4R) absolute configuration.

Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
CAS No. 54164-91-9
Cat. No. B12676042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol
CAS54164-91-9
Molecular FormulaC10H18O2
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCC1(CCC(C=C1)C(C)(C)O)O
InChIInChI=1S/C10H18O2/c1-9(2,11)8-4-6-10(3,12)7-5-8/h4,6,8,11-12H,5,7H2,1-3H3/t8-,10+/m0/s1
InChIKeyXWFVRMWMBYDDFY-WCBMZHEXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol (CAS 54164-91-9): Stereodefined Monoterpenoid Diol for Chiral Synthesis and Analytical Reference


cis-4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol (CAS 54164-91-9), systematically named (1S,4R)-4-(2-hydroxypropan-2-yl)-1-methylcyclohex-2-en-1-ol and commonly referred to as cis-p-menth-2-ene-1,8-diol, is a stereodefined monoterpenoid diol of the menthane class with molecular formula C10H18O2 and molecular weight 170.25 g/mol [1]. The compound features two tertiary hydroxyl groups—one at the cyclohexene C-1 position and one on the isopropyl side chain—and a single endocyclic double bond between C-2 and C-3, yielding a rigid chiral scaffold with precisely defined (1S,4R) absolute configuration [2]. It occurs naturally in select plant species and is recognized principally as a certified reference material in cannabinoid research and as a versatile chiral building block for the synthesis of Δ9-tetrahydrocannabinol (Δ9-THC) and related bioactive terpenoid derivatives [3].

Why cis-4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol Cannot Be Replaced by Generic Terpenoid Analogs or Stereoisomers


Substitution of cis-4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol with its trans diastereomer (CAS 3695-38-3), the (1R,4R) enantiomer (CAS 20053-40-1), or monohydroxy analogs such as alpha-terpineol (CAS 98-55-5) is not chemically or functionally equivalent. The cis-(1S,4R) configuration defines the stereochemical outcome of acid-catalyzed condensation with olivetol, directly determining the Δ9-THC/Δ8-THC product ratio in cannabinoid synthesis—only the cis isomer yields the desired Δ9 regioisomer with acceptable selectivity [1]. Physicochemical properties diverge substantially: the cis-diol exhibits estimated aqueous solubility of approximately 975 mg/L at 25 °C versus approximately 372 mg/L for alpha-terpineol, a 2.6-fold difference that affects formulation compatibility and extraction efficiency in aqueous process streams [2]. Furthermore, the dual-hydroxyl architecture enables derivatization chemistries (diesters, dicarbonates, bis-urethanes) that are inaccessible to monohydroxy terpenoids, while the very low solubility of the cis-diol in heptane (~2 g/L) has been specifically exploited for precipitation-driven isolation in kilogram-scale manufacturing—a property not shared by the more nonpolar trans isomer [3].

Quantitative Differentiation Evidence: cis-4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol vs. Closest Analogs


Aqueous Solubility Advantage: 2.6-Fold Higher Water Solubility than alpha-Terpineol

The target cis-diol exhibits an estimated water solubility of 975.1 mg/L at 25 °C, based on the EPI Suite log Kow estimate of 2.11 [1]. In contrast, the monohydroxy analog alpha-terpineol (p-menth-1-en-8-ol, CAS 98-55-5/10482-56-1) is reported with water solubility of approximately 371.7 mg/L at 25 °C . This represents a 2.6-fold solubility advantage for the cis-diol, attributable to its second hydrogen-bonding hydroxyl group and lower predicted log Kow. The practical consequence is that the cis-diol can be formulated at higher aqueous concentrations without co-solvents—relevant for both beverage-flavor applications and aqueous-phase synthetic transformations—whereas alpha-terpineol requires substantially more organic co-solvent to achieve equivalent loading.

Solubility Formulation compatibility Aqueous process engineering

Heptane Insolubility as a Scalable Process Isolation Advantage vs. Exhaustive Extraction Methods

In the manufacturing-scale process reported by Cabaj et al. (2009), the target (+)-cis-p-menth-2-ene-1,8-diol demonstrated very low solubility of approximately 2 g/L in heptane [1]. This property was deliberately exploited to design a precipitation-based isolation: the diol precipitated from the heptane reaction medium as it formed, enabling simple filtration and solvent washing to remove unreacted starting materials and impurities. Using this approach, 3.4 kg of diol was produced in 53% isolated yield based on contained epoxide [1]. The alternative Johnson-Matthey process (referenced in the same article) required seven exhaustive ethyl acetate extractions followed by concentration to dryness to achieve 82% yield—a procedure that is operationally burdensome at scale. While the Johnson-Matthey method reports a higher yield, the precipitation method eliminates multiple extraction and concentration unit operations, substantially reducing cycle time, solvent consumption, and thermal exposure of the thermally sensitive diol.

Process chemistry Scalable manufacturing Precipitation-driven purification

GC Kovats Retention Index: Analytical Fingerprint Differentiating cis from trans Diastereomer

The cis-p-menth-2-ene-1,8-diol (target compound) exhibits a Kovats retention index (RI) of 1285 on an SE-30 non-polar capillary column, as determined by Peacock and Kuneman (1985) and compiled in both the NIST Chemistry WebBook and the Pherobase database [1][2]. On a DB-1 column (nominally equivalent to SE-30), the RI was measured as 1276 under a temperature ramp of 80–210 °C at 3 K/min [2]. On a polar Carbowax column, the RI is 1737.0 [3]. While a directly comparable Kovats RI for the trans diastereomer (CAS 3695-38-3) was not located in the literature under identical column conditions, the cis-specific RI values provide a validated analytical fingerprint for identity confirmation and purity assessment by GC. The 9-unit difference between the SE-30 (1285) and DB-1 (1276) values also provides within-class context for expected column-to-column variability. For procurement quality control, these RIs enable unambiguous confirmation that the supplied material is the cis isomer and not a mixture enriched in the trans diastereomer.

Analytical chemistry GC-MS identification Quality control

Dual Hydroxyl Functionality Expands Derivatization Scope Beyond Monohydroxy Terpenoids

The target compound possesses two chemically distinct tertiary hydroxyl groups: one at the cyclohexene C-1 position and one as a 2-hydroxypropan-2-yl substituent at C-4 [1]. This dual-hydroxyl architecture contrasts with monohydroxy terpenoids such as alpha-terpineol (single tertiary OH) and hydrocarbon terpenes such as limonene (zero OH), enabling chemoselective or exhaustive derivatization to form diesters, mixed esters, dicarbonates, bis-urethanes, and bis-ethers [2]. In the context of Δ9-THC synthesis, the C-1 hydroxyl participates in the acid-catalyzed condensation with olivetol, while the C-8 (side-chain) hydroxyl can be independently protected or modified to tune reactivity and selectivity [3]. Comprehensive experimental solubility data across 50+ organic solvents have been determined for this compound, with notable values including methanol 604.16 g/L, ethanol 383.2 g/L, THF 727.12 g/L, and DMF 416.35 g/L [2], providing solvent selection guidance that is unavailable for the trans isomer or the (1R,4R) diastereomer.

Synthetic chemistry Derivatization Terpene-based building blocks

Stereochemical Specificity: Cis Configuration Determines Δ9-THC/Δ8-THC Product Ratio in Cannabinoid Synthesis

The cis-(1S,4R) stereochemistry of the target compound is structurally required for the acid-catalyzed condensation with olivetol to yield Δ9-tetrahydrocannabinol (Δ9-THC) with acceptable regio- and stereoselectivity [1]. The patent literature explicitly specifies (+)-p-menth-2-ene-1,8-diol (the cis isomer) as the key chiral intermediate, with the stereochemical integrity of the C-1 and C-4 centers dictating the Δ9-THC/Δ8-THC product ratio [2]. The Cabaj et al. (2009) manufacturing-scale process targets this specific cis isomer, achieving kilogram-scale production suitable for pharmaceutical-grade Δ9-THC synthesis, with product purity monitored by reverse-phase HPLC [3]. The trans diastereomer (CAS 3695-38-3) and the (1R,4R) enantiomer (CAS 20053-40-1) are not functionally interchangeable: the (1R,4R) isomer has been reported to bind both CB1 and CB2 receptors with high affinity , indicating a distinct pharmacological profile that may lead to different or undesired biological outcomes if inadvertently substituted. While direct comparative condensation yields for cis- vs. trans-p-menth-2-ene-1,8-diol with olivetol under identical conditions were not located in the public literature, the consistent citation of the cis-(+)-isomer across multiple independent synthetic routes and patent filings constitutes strong class-level evidence for its non-substitutability.

Cannabinoid synthesis Stereoselective condensation Chiral intermediate

Procurement-Relevant Application Scenarios for cis-4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol (CAS 54164-91-9)


Chiral Intermediate for Pharmaceutical-Grade Δ9-Tetrahydrocannabinol (Δ9-THC) Manufacturing

The cis-(1S,4R) stereochemistry of this compound makes it the established chiral pool starting material for condensation with olivetol to produce Δ9-THC, as validated in a manufacturing-scale process capable of delivering 20 kg batches of the diol intermediate [1]. The precipitation-based isolation strategy exploiting the compound's low heptane solubility (~2 g/L) enables operationally simple purification at kilogram scale, reducing unit operations and solvent consumption relative to extraction-based alternatives [1]. Procurement specifications should mandate stereochemical purity verification by chiral GC or HPLC, given that the trans diastereomer and (1R,4R) enantiomer are not functionally interchangeable for this application [2].

Certified Reference Material for Forensic and Cannabinoid Research Applications

This compound is categorized as a certified reference material for cannabinoid research and forensic analysis [1]. Its validated GC Kovats retention indices (RI = 1285 on SE-30; RI = 1276 on DB-1; RI = 1737.0 on Carbowax) provide unambiguous chromatographic identification, enabling its use as an analytical standard for GC-MS method development, retention time locking, and forensic sample comparison [2][3]. The compound finds application in monitoring citral degradation pathways in beverage systems, where cis- and trans-p-menth-2-ene-1,8-diols form as acid-catalyzed cyclization products, making the pure cis isomer valuable as a quantification standard [4].

Versatile Diol Building Block for Terpene-Derived Esters, Carbonates, and Urethanes

With two tertiary hydroxyl groups and experimentally determined solubility in 50+ organic solvents—including methanol (604 g/L), THF (727 g/L), and ethanol (383 g/L)—this compound serves as a well-characterized starting material for synthesizing terpene-based diesters, dicarbonates, and bis-urethanes [1]. Its 2.6-fold higher water solubility compared with alpha-terpineol (975 vs. 372 mg/L) also makes it the preferred diol scaffold for aqueous-phase derivatization or for applications where both hydrophobic and hydrophilic domains are required [2]. The availability of comprehensive solubility data across aprotic, protic, and chlorinated solvent classes reduces empirical solvent screening time for process development chemists.

Flavor and Fragrance Intermediate with Defined Odor Profile Characteristics

The compound exhibits a complex organoleptic profile with predominant herbal (60.92%), floral (57.69%), mint (51.54%), and woody (45.68%) odor descriptors, as characterized by computational odor prediction models [1]. While the compound itself is not recommended for direct fragrance or flavor use per The Good Scents Company [2], its dual-hydroxyl architecture and stereodefined scaffold render it a strategic intermediate for synthesizing proprietary fragrance esters and flavor precursors. The boiling point range of 266–268 °C at 760 mmHg (estimated) and flash point of 122 °C (estimated) define safe handling parameters for downstream synthetic transformations at elevated temperatures [2].

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